2-amino-N-mesitylacetamide hydrochloride

Vue d'ensemble

Description

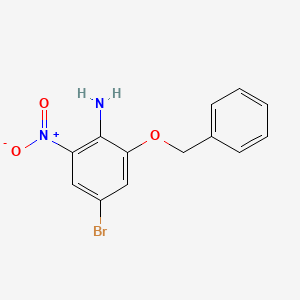

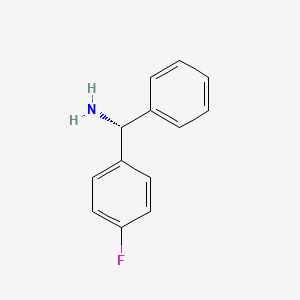

2-amino-N-mesitylacetamide hydrochloride is a biochemical compound with the molecular formula C11H16N2O•HCl and a molecular weight of 228.718 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-amino-N-mesitylacetamide hydrochloride is represented by the formula C11H16N2O•HCl . The InChI code for this compound is 1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H .Physical And Chemical Properties Analysis

2-amino-N-mesitylacetamide hydrochloride is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The pH of the solvent and the R-group of the amino acids play an important role in its solubility .Applications De Recherche Scientifique

Advanced Drug Delivery Systems

- Poly(amino acid) Polymers for Biomedical Applications : Polymers based on natural amino acids, like L-lysine and L-glutamic acid, are studied for their biocompatibility and biodegradability, making them suitable for drug delivery systems, gene therapy, and antiviral applications. The research on polycationic poly(L-lysine) and poly(L-glutamic acid) focuses on their potential as non-viral gene delivery vectors and drug delivery systems for inhalable drugs, highlighting the importance of amino acid-based compounds in modern medicine (Thompson & Scholz, 2021).

Analytical Chemistry and Chromatography

- Hydrophilic Interaction Chromatography (HILIC) : HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is relevant for the analysis of amino acids, drugs, and metabolites, offering insights into the chromatographic applications of nitrogen-containing compounds like "2-amino-N-mesitylacetamide hydrochloride" (Jandera, 2011).

Environmental Applications

- Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation. The review focuses on the degradation of amines, dyes, and pesticides, highlighting the potential environmental applications of AOPs in treating water contaminated with nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).

Safety and Hazards

When handling 2-amino-N-mesitylacetamide hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact withN-methyl-D-aspartate (NMDA) receptors and histone deacetylase (HDAC) . These targets play crucial roles in neuronal excitability and gene expression, respectively .

Mode of Action

For instance, memantine, an NMDA receptor antagonist, blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability . Similarly, HDAC inhibitors prevent the removal of acetyl groups from histones, thereby influencing gene expression .

Biochemical Pathways

Based on its potential targets, it may influence pathways related toneuronal signaling (through NMDA receptors) and gene expression (through HDAC inhibition) .

Result of Action

Based on its potential targets, it may modulate neuronal excitability and gene expression .

Propriétés

IUPAC Name |

2-amino-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAZOFONKQSJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)

![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)

![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)